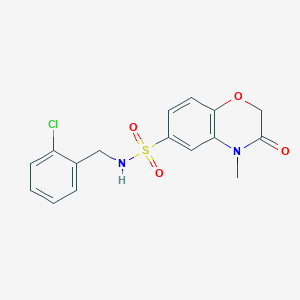![molecular formula C15H13NO3S B4643481 methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4643481.png)
methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate
Overview
Description
Methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate, also known as MOTPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In addition, methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the exact physiological effects of methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate on humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate in lab experiments is its high purity and good yields. In addition, methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate is relatively easy to synthesize and is stable under normal laboratory conditions. However, the main limitation of using methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate in lab experiments is its potential toxicity, which can pose a risk to researchers if proper safety measures are not taken.
Future Directions
There are several future directions for the research on methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential applications in material science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate. Finally, efforts should be made to optimize the synthesis method of methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate to improve its yield and purity.
Scientific Research Applications
Methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has been shown to exhibit antitumor, anti-inflammatory, and anti-microbial activities. In material science, methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate has been used as a reagent for the determination of various compounds, including amino acids and peptides.
properties
IUPAC Name |
methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-19-15(18)11-4-6-12(7-5-11)16-9-8-13(17)14-3-2-10-20-14/h2-10,16H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQJOZOASDKMSY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4643402.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4643412.png)
![4-[3-(3-methylphenoxy)propyl]morpholine](/img/structure/B4643426.png)
![2-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-4-quinolinol](/img/structure/B4643431.png)

![4-nitro-N-{5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4643444.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4643445.png)
![8-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4643450.png)
![2-(2-furyl)-4-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4643453.png)
![2-[1-(4-butylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4643471.png)
![2-{[3-(2-chlorophenyl)propanoyl]amino}benzamide](/img/structure/B4643473.png)


![ethyl 5-(aminocarbonyl)-2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4643504.png)